![molecular formula C28H39FN4O11 B8206846 benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone](/img/structure/B8206846.png)
benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone
Overview
Description
“Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone” is a synthetic peptide that acts as an irreversible and cell-permeable caspase-8 inhibitor . It’s also known as Z-IETD-FMK . It’s used in various biological and chemical studies due to its ability to inhibit caspase-8, an enzyme that plays a crucial role in the execution phase of cell apoptosis .
Scientific Research Applications
Cell Death Mechanisms : Caspase inhibitors, like benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone, are known to affect cell death mechanisms. For example, they have been shown to prevent cell death in hippocampal CA1 neurons after ischemia, but do not preserve neuronal functional plasticity (Gillardon et al., 1999). Additionally, inhibiting ICE-like proteases reduces ischemic neuronal damage, suggesting potential therapeutic applications in stroke (Hara et al., 1997).
Apoptosis in Cancer Cells : In cancer research, caspase inhibitors have been explored for their potential to induce apoptosis in cancer cells. For instance, TT24, a lead antitumor triptycene bisquinone, has been shown to induce apoptosis in leukemic cells, with potential implications for combination therapy with daunorubicin (Perchellet et al., 2002).
Impact on Learning and Memory : Interestingly, the caspase-3 inhibitor z-DEVD-fmk has been found to impair shuttle-box learning in rats, suggesting a role in neuronal plasticity and memory formation (Stepanichev et al., 2005).
Leukemia Treatment Strategies : In the context of leukemia, c-IAP1's resistance to TNFalpha-induced cytotoxicity in sensitive leukemic cells offers a potential therapeutic strategy for leukemia patients (Partheniou et al., 2001).
Hypoxia and Cell Survival : Research has also explored the role of glucose uptake and glycolysis in reducing hypoxia-induced apoptosis in neonatal rat cardiac myocytes, suggesting the protective role of energy-generating substrates (Malhotra & Brosius, 1999).
T Cell Proliferation and Immunosuppression : Both z-VAD-FMK and z-IETD-FMK, caspase inhibitors, have been found to be immunosuppressive, inhibiting T cell proliferation independent of their caspase inhibition properties (Lawrence & Chow, 2012).
Switch from Apoptosis to Proinflammatory Signaling : Caspase inhibitors can switch from apoptosis to proinflammatory signaling in CD95-stimulated T lymphocytes, highlighting the complex role of caspases in regulating apoptosis and preventing proinflammatory signaling (Scheller et al., 2002).
Mechanism of Action
properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FN4O11/c1-4-15(2)23(33-28(43)44-14-17-8-6-5-7-9-17)26(41)30-18(10-11-21(36)37)25(40)32-24(16(3)34)27(42)31-19(12-22(38)39)20(35)13-29/h5-9,15-16,18-19,23-24,34H,4,10-14H2,1-3H3,(H,30,41)(H,31,42)(H,32,40)(H,33,43)(H,36,37)(H,38,39)/t15-,16+,18-,19-,23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDBLYOEUERAT-VUVYEONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FN4O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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